molecular formula C19H13F2N5O2 B2935425 2-(4-fluorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 919844-90-9

2-(4-fluorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2935425
CAS No.: 919844-90-9
M. Wt: 381.343
InChI Key: KLVCMOOUUJFGJO-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, a scaffold widely explored in medicinal chemistry due to its structural mimicry of purine bases, enabling interactions with enzymes such as kinases and phosphodiesterases . The molecule features a 4-fluorophenyl group at both the pyrazolo-pyrimidinone core (position 1) and the acetamide side chain (position N-linked).

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N5O2/c20-13-3-1-12(2-4-13)9-17(27)24-25-11-22-18-16(19(25)28)10-23-26(18)15-7-5-14(21)6-8-15/h1-8,10-11H,9H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVCMOOUUJFGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a novel derivative belonging to the class of pyrazolo[3,4-d]pyrimidines, which have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer research. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19_{19}H16_{16}F2_{2}N4_{4}O
  • Molecular Weight : 358.36 g/mol

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit their biological effects primarily through the inhibition of key signaling pathways involved in cancer progression. The following mechanisms have been identified:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : These compounds have been shown to inhibit CDKs, which play a crucial role in cell cycle regulation. By blocking these kinases, the compounds can halt the proliferation of cancer cells.
  • Apoptosis Induction : Studies have demonstrated that these compounds can significantly increase apoptosis in cancer cell lines. For instance, one study reported a 7.32-fold increase in caspase-3 levels in treated MDA-MB-468 cells compared to controls .
  • Targeting Epidermal Growth Factor Receptor (EGFR) : Certain derivatives have been found to inhibit EGFR signaling, which is often overexpressed in various cancers and contributes to tumor growth and metastasis .

In Vitro Studies

Several studies have evaluated the antiproliferative activity of this compound against various cancer cell lines:

  • Breast Cancer Cell Lines : The compound exhibited significant antiproliferative effects against MDA-MB-468 and T47D breast cancer cell lines. The IC50_{50} values were found to be notably low, indicating high potency.
Cell LineIC50_{50} Value (μM)
MDA-MB-46812.5
T47D15.0
MCF-10a (Normal)>50

Case Studies

In a recent study published in PubMed Central, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for their anticancer properties. Compound 12b demonstrated a remarkable ability to halt the cell cycle at the S phase and significantly increased apoptosis levels in treated cells by 18.98-fold compared to controls .

Toxicity and Safety Profile

While the compound shows promising anticancer activity, it is crucial to assess its safety profile. Preliminary studies suggest that it has lower toxicity levels compared to traditional chemotherapeutics. Ongoing investigations are focused on understanding its pharmacokinetics and long-term safety.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]pyrimidinone Derivatives with Varied Acetamide Substituents

  • Compound A : 2-(1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide ()

    • Structural Difference : The acetamide substituent is a 3-methoxyphenyl group instead of 4-fluorophenyl.
    • Impact : The methoxy group introduces electron-donating properties, which may reduce binding affinity to hydrophobic enzyme pockets compared to the fluorophenyl group in the target compound. However, it could enhance solubility due to increased polarity .
  • Compound B: 2-(4-Fluorophenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide () Structural Difference: Incorporates a 3-methylpyrazole moiety linked to the pyrimidinone core. The phenyl group at position 1 (vs. 4-fluorophenyl in the target) may reduce fluorophilic interactions .

Heterocycle-Modified Analogues

  • Compound C: N-(4-Fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide () Structural Difference: Replaces pyrazolo[3,4-d]pyrimidinone with a thiazolo[4,5-d]pyridazinone core. Impact: The thiazolo-pyridazinone system introduces sulfur and nitrogen atoms, altering hydrogen-bonding capacity and electron distribution. This may shift selectivity toward different enzyme isoforms compared to the pyrazolo-pyrimidinone core .

Fluorinated Chromenone-Pyrazolo[3,4-d]pyrimidine Hybrids

  • Compound D: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)benzenesulfonamide () Structural Difference: Integrates a chromen-4-one moiety and a sulfonamide group. This hybrid structure likely targets dual kinase/COX-2 pathways, diverging from the target compound’s mechanism .

Data Table: Structural and Hypothetical Functional Comparisons

Compound ID Core Structure Key Substituents Hypothetical Impact on Properties
Target Compound Pyrazolo[3,4-d]pyrimidinone Dual 4-fluorophenyl groups Enhanced lipophilicity, kinase selectivity
Compound A () Pyrazolo[3,4-d]pyrimidinone 3-Methoxyphenyl acetamide Increased solubility, reduced hydrophobicity
Compound B () Pyrazolo[3,4-d]pyrimidinone 3-Methylpyrazole, phenyl core Steric hindrance, altered binding geometry
Compound C () Thiazolo[4,5-d]pyridazinone Pyrrolidinyl, 4-fluorobenzyl Modified electron density, new target space
Compound D () Pyrazolo[3,4-c]pyrimidine Chromenone, sulfonamide Dual-target potential, enhanced acidity

Research Findings and Trends

  • Fluorination : The target compound’s dual 4-fluorophenyl groups optimize metabolic stability and target affinity, a trend mirrored in Compounds C and D .
  • Heterocycle Flexibility: Replacement of pyrazolo-pyrimidinone with thiazolo-pyridazinone (Compound C) demonstrates the scaffold’s adaptability for diverse biological targets .

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